molecular formula C11H11FO3 B132074 Methyl 6-fluorochroman-2-carboxylate CAS No. 874649-82-8

Methyl 6-fluorochroman-2-carboxylate

Cat. No. B132074
CAS RN: 874649-82-8
M. Wt: 210.2 g/mol
InChI Key: QAYAXMIKHJVIJM-UHFFFAOYSA-N
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Description

“Methyl 6-fluorochroman-2-carboxylate” is a chemical compound with the CAS Number: 874649-82-8 . Its IUPAC name is methyl 6-fluoro-2-chromanecarboxylate . It has a molecular weight of 210.2 and its InChI Code is 1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 .


Synthesis Analysis

The production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), which are pivotal chiral building blocks in the pharmaceutical industry, has been achieved using an enzymatic resolution method . This method uses two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) is used as the substrate in an aqueous–toluene biphasic system .


Molecular Structure Analysis

The molecular formula of “Methyl 6-fluorochroman-2-carboxylate” is C11H11FO3 . The InChI key is QAYAXMIKHJVIJM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, has been used to produce (S) and ®-FCCAs . The racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) is used as the substrate in an aqueous–toluene biphasic system .


Physical And Chemical Properties Analysis

“Methyl 6-fluorochroman-2-carboxylate” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder to crystal .

Scientific Research Applications

Chiral Building Blocks in Pharmaceutical Synthesis

Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs) are essential chiral building blocks in the pharmaceutical industry. These compounds exhibit (S) and ® configurations and serve as precursors for synthesizing various drugs. Traditionally, chemical resolution methods were employed to produce these enantiomers, but they were complex, low-yield, and environmentally harmful .

Enzymatic Resolution Technique

Recent research has introduced an innovative enzymatic resolution method for FCCAs using two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus. By employing the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system, EstS and EstR catalyze the production of (S)- and ®-FCCAs with high enantiomeric excess (ee) values. Molecular simulations have revealed the enantioselective mechanisms behind this process .

Sequential Biphasic Batch Resolution

To simplify the resolution process and enhance productivity, researchers have designed a novel methodology called “sequential biphasic batch resolution.” In this approach, immobilized cells of EstS or EstR are sequentially changed in each batch, while the organic phase remains constant. This method allows for the continuous production of optically pure FCCAs from MFCC, resulting in high yields and reduced environmental impact .

Medicinal Chemistry

Methyl 6-fluorochroman-2-carboxylate derivatives may find applications in drug design and medicinal chemistry. Researchers explore modifications of the chromane ring system to create novel compounds with potential therapeutic properties. These modifications could enhance drug efficacy, selectivity, or pharmacokinetics .

Agrochemicals and Pesticides

The fluorinated chromane scaffold could serve as a starting point for developing agrochemicals and pesticides. By introducing specific functional groups, scientists can tailor the compound’s activity against pests, weeds, or pathogens. Further studies are needed to explore this avenue .

Material Science and Organic Electronics

Fluorinated compounds often exhibit unique electronic properties. Methyl 6-fluorochroman-2-carboxylate derivatives might be useful in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Researchers investigate their potential as building blocks for semiconducting materials .

Mechanism of Action

Target of Action

Methyl 6-fluorochroman-2-carboxylate, also known as Methyl 6-Fluorochromane-2-carboxylate, is a pivotal chiral building block in the pharmaceutical industry . The primary targets of this compound are two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . These esterases play a crucial role in the enzymatic resolution of the compound .

Mode of Action

The compound interacts with its targets, the esterases EstS and EstR, in a highly enantioselective manner . Using the racemic methyl 6-fluoro-chroman-2-carboxylate as the substrate in an aqueous–toluene biphasic system, (S) and ®-FCCAs were produced by EstS and EstR catalysis with an enantiomeric excess (ee) value >99% and 95–96%, respectively . The mechanisms of this highly enantioselective interaction were revealed by molecular simulations .

Biochemical Pathways

The biochemical pathways affected by this compound involve the enzymatic resolution of FCCAs based on the esterases EstS and EstR . The downstream effects of these pathways result in the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations .

Pharmacokinetics

The pharmacokinetics of Methyl 6-fluorochroman-2-carboxylate are characterized by high gastrointestinal absorption and BBB permeability . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.45 , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations . These FCCAs are pivotal chiral building blocks in the pharmaceutical industry .

Action Environment

The action of Methyl 6-fluorochroman-2-carboxylate is influenced by the environment in which it is used. For instance, the enzymatic resolution process occurs in an aqueous–toluene biphasic system

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Optically pure 6-fluoro-chroman-2-carboxylate (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . The enzymatic resolution technique of FCCAs represents significant advantages over those chemical resolution methods .

properties

IUPAC Name

methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYAXMIKHJVIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595128
Record name Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluorochroman-2-carboxylate

CAS RN

874649-82-8
Record name 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874649-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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